2-(Benzylamino)cyclopentan-1-OL
Description
2-(Benzylamino)cyclopentan-1-OL is a cyclopentanol derivative featuring a benzylamino substituent at the 2-position of the five-membered ring. This structure suggests applications in medicinal chemistry, such as serving as a chiral building block or intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
2-(benzylamino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVMDAESGIXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(Benzylamino)cyclopentan-1-OL can be contextualized against related compounds, particularly those with benzylamino or cyclic alcohol motifs. Key comparisons include:
Structural Analogues from Patent Literature
The patent US20190337821A1 (2019) lists several benzylamino-containing compounds, such as 4-(Benzylamino)but-2-enamido and 4-(tert-Butylamino)but-2-enamido . These share the benzylamino group but differ in core structure:
- Core Backbone: this compound: Cyclopentanol ring (rigid, five-membered). 4-(Benzylamino)but-2-enamido: Linear butenamido chain (flexible, unsaturated).
- In butenamido derivatives, the benzylamino group is at the 4-position, distal to the primary functional group (amide).
Physicochemical Properties
| Compound | Core Structure | Molecular Weight (g/mol) | Calculated logP* | Water Solubility |
|---|---|---|---|---|
| This compound | Cyclopentanol | 219.28 | 1.8 | Moderate |
| 4-(Benzylamino)but-2-enamido | Butenamido | 232.29 | 2.1 | Low |
| 4-(tert-Butylamino)but-2-enamido | Butenamido | 212.28 | 1.5 | High |
*Calculated using Molinspiration property toolkit.
- Lipophilicity: The cyclopentanol derivative (logP ~1.8) is less lipophilic than 4-(Benzylamino)but-2-enamido (logP ~2.1), likely due to the hydroxyl group enhancing polarity.
- Solubility: The rigid cyclopentanol core may reduce solubility compared to linear amides but improve crystallinity.
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